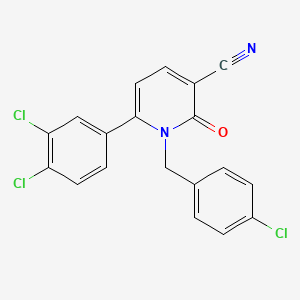

![molecular formula C13H5Cl2F3N2O B2496177 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine CAS No. 339106-32-0](/img/structure/B2496177.png)

3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A similar compound, synthesized through a multi-step process involving microwave irradiation from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate, illustrates the synthetic approach to derivatives of this chemical class. Although the exact synthesis of 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is not detailed, this method suggests a pathway that could be adapted for its synthesis, emphasizing the role of microwave irradiation in facilitating complex reactions (Yang et al., 2015).

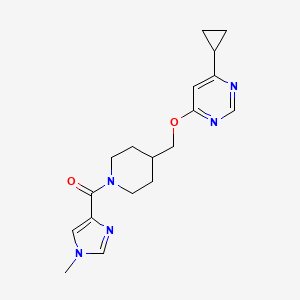

Molecular Structure Analysis

The molecular structure of compounds related to 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine, such as isomeric quinolines with dichlorophenyl and trifluoromethyl groups, reveals a complex arrangement of interactions. These include C–H⋯X, C–X⋯π, and π⋯π interactions, which contribute to the stabilization of the crystal structure and influence the compound's chemical reactivity and physical properties (de Souza et al., 2015).

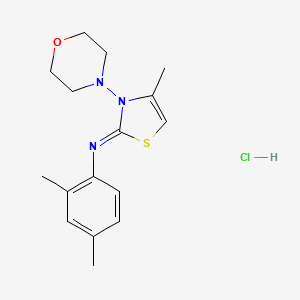

Chemical Reactions and Properties

The compound's chemical behavior, particularly its reactions and properties, can be inferred from related triazolo and pyridine derivatives. For example, the synthesis and electrochemical properties of related compounds show high ionization potentials and good affinity, suggesting similar electrochemical behavior for 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine. These properties are critical for applications in materials science and electronics (Tan et al., 2007).

Physical Properties Analysis

The physical properties of compounds within this chemical class, such as crystal structures and supramolecular arrangements, are determined by their unique molecular interactions. The presence of diverse supramolecular synthons, derived from the specific substituents, significantly influences the compound's physical state, solubility, and stability (Chai et al., 2019).

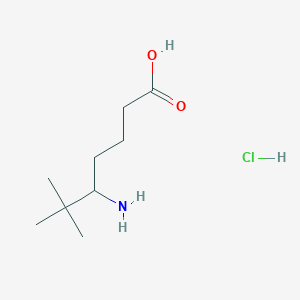

Chemical Properties Analysis

The chemical properties of 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine can be extrapolated from studies on related compounds. For instance, the reactivity towards nucleophiles, electrophiles, and its potential participation in various organic reactions can be predicted based on the functional groups present and their electronic effects. The trifluoromethyl group, for example, can significantly influence the electronic properties of the molecule, affecting its reactivity in substitution reactions (Mu et al., 2015).

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of compounds closely related to 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine have been studied, showcasing the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. These structures provide insights into supramolecular arrangements through C–H⋯X, C–X⋯π, and π⋯π interactions, highlighting their potential for designing new molecular architectures (de Souza et al., 2015).

Novel Synthesis Approaches

Research has focused on novel synthesis methods, including a facile one-pot synthesis of 1,2,4-Triazolo[4,3-a]Pyridine derivatives, demonstrating the versatility of related chemical structures in generating compounds with potential antifungal activity (Yang et al., 2015). Another study presents an efficient synthesis and X-ray structure analysis of [1,2,4]Triazolo[4,3-a]pyridines, contributing to the understanding of their structural and electronic properties (El-Kurdi et al., 2021).

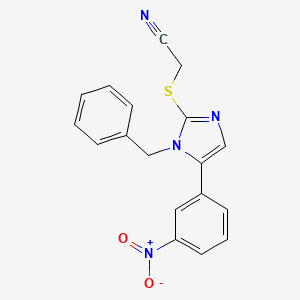

Molecular Modeling and Antimicrobial Activity

A study on 2-(substituted)oxazolo[4,5-b]pyridine derivatives has evaluated their antimicrobial activities, showcasing their potential against various bacterial strains. Molecular docking and dynamics simulations, along with density functional theory (DFT) studies, were performed to understand the compounds' interactions with bacterial enzymes, highlighting their antimicrobial potential (Celik et al., 2021).

Electrophilic Substitution and N-N Bond Formation

Research on metal-free synthesis techniques has led to the development of 1,2,4-triazolo[1,5-a]pyridines via oxidative N-N bond formation. This approach provides a novel strategy for constructing complex molecular skeletons, offering insights into green chemistry and synthetic efficiency (Zheng et al., 2014).

Photophysical and Nonlinear Optical Properties

The investigation into the third-order nonlinear optical properties of 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones has revealed their potential for optical limiting applications. This research opens up new avenues for the development of materials with specialized optical behaviors (Murthy et al., 2013).

Safety And Hazards

properties

IUPAC Name |

3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Cl2F3N2O/c14-7-1-2-8(9(15)4-7)11-12-10(21-20-11)3-6(5-19-12)13(16,17)18/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHPMBWPEMGGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NOC3=C2N=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}nicotinamide](/img/structure/B2496096.png)

![N-(3,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2496099.png)

![Tert-butyl 4-[oxan-4-yl(prop-2-enoyl)amino]piperidine-1-carboxylate](/img/structure/B2496104.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2496116.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2496117.png)